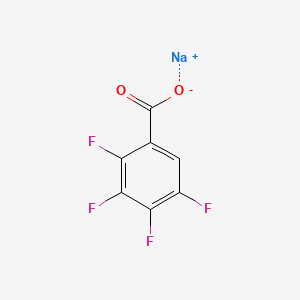

Sodium 4-fluorobenzoate

説明

科学的研究の応用

Positron Emission Tomography (PET) Imaging

Sodium 4-fluorobenzoate is used in the synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) , a compound essential for PET imaging . PET imaging is a powerful diagnostic tool that allows for the visualization of metabolic processes in the body. [18F]SFB acts as a prosthetic group that can be attached to biomolecules, enabling their detection and imaging in vivo. This application is particularly significant in the field of oncology, where PET imaging is used to detect cancerous tissues and monitor the efficacy of treatments.

Radiopharmaceutical Synthesis

The automated synthesis of [18F]SFB from Sodium 4-fluorobenzoate has been optimized for use in radiopharmaceuticals . Radiopharmaceuticals are radioactive compounds used for diagnosis or therapy, and [18F]SFB is a key secondary labeling agent in their production. The ability to automate this process enhances the efficiency and safety of producing these vital diagnostic agents.

Microfluidic Technology

Recent advancements have utilized Sodium 4-fluorobenzoate in microfluidic technology for on-demand radiosynthesis of [18F]SFB . Microfluidic devices are used to manipulate small volumes of fluids and are instrumental in the development of new diagnostic and therapeutic agents. The integration of Sodium 4-fluorobenzoate into this technology streamlines the production of PET probes, which can be used to target specific cellular functions.

Bioconjugation

Sodium 4-fluorobenzoate is involved in the bioconjugation process, where [18F]SFB is used to label peptides, proteins, and other biomolecules . This process is crucial for studying biological interactions at the molecular level, such as receptor-ligand binding, which has implications for drug development and understanding disease mechanisms.

Alzheimer’s Disease Research

In the context of neurodegenerative diseases, Sodium 4-fluorobenzoate derivatives have been used in the synthesis of radiotracers like N-methyl-[11C]2-(4′-methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB) . These radiotracers are pivotal in researching conditions like Alzheimer’s disease, as they allow for the visualization of amyloid plaques in the brain, which are a hallmark of the disease.

Chemical Synthesis and Characterization

Sodium 4-fluorobenzoate is also a starting material for the synthesis and characterization of new bioactive compounds . Its derivatives can be used to create a variety of compounds with potential biological activity, which can then be further studied for their therapeutic properties.

作用機序

Target of Action

Sodium 4-fluorobenzoate primarily targets enzymes involved in the defluorination of fluorinated compounds . These enzymes, including 4-fluorobenzoate dehalogenase, play a crucial role in the biodegradation of fluorinated compounds .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate for the enzymatic defluorination process . This interaction results in the cleavage of the carbon-fluorine (C-F) bonds, which are known to have the highest dissociation energy found in organic compounds .

Biochemical Pathways

The biochemical pathway affected by Sodium 4-fluorobenzoate involves the enzymatic defluorination of fluorinated compounds . The compound serves as a substrate for the enzyme 4-fluorobenzoate dehalogenase, leading to the production of 4-hydroxybenzoyl-CoA . This product then enters common intermediary metabolism .

Pharmacokinetics

Some of these compounds accumulate in the human body, leading to an increase over time of the residual concentration of these compounds in the blood and organs .

Result of Action

The result of Sodium 4-fluorobenzoate’s action is the defluorination of the compound, leading to the formation of 4-hydroxybenzoyl-CoA . This product then enters common intermediary metabolism .

Action Environment

The action of Sodium 4-fluorobenzoate is influenced by environmental factors. Fluorinated compounds, such as Sodium 4-fluorobenzoate, are more resistant to microbial degradation than other halogenated compounds due to the unusual properties of the carbon-fluorine bond . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions .

特性

IUPAC Name |

sodium;4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUFZAPBZADONQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

456-22-4 (Parent) | |

| Record name | Benzoic acid, 4-fluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80198151 | |

| Record name | Benzoic acid, 4-fluoro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-fluorobenzoate | |

CAS RN |

499-90-1 | |

| Record name | Benzoic acid, 4-fluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-fluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-fluoro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does sodium 4-fluorobenzoate impact the performance of quasi-2D perovskite light-emitting diodes (PeLEDs)?

A: Sodium 4-fluorobenzoate (SFB) plays a crucial role in enhancing the efficiency of quasi-2D PeLEDs by influencing the formation of different perovskite phases and passivating defects. Research has shown that SFB can inhibit the formation of the n=1 phase in bromide-chloride mixed quasi-2D perovskites []. This selective phase modulation leads to more efficient energy transfer within the perovskite film, ultimately improving the external quantum efficiency (EQE) of the PeLEDs []. Additionally, SFB contributes to defect passivation, reducing non-radiative recombination and enhancing photoluminescence [].

Q2: Are there alternative compounds with similar effects on quasi-2D PeLEDs? How does sodium 4-fluorobenzoate compare?

A: Yes, other organic molecules, particularly those containing benzoic acid groups, have been explored for modifying perovskite films. One such example is 3,5-dibromobenzoic acid (DBA) []. While DBA demonstrates effective defect passivation, leading to higher photoluminescence quantum yield (PLQY) compared to SFB, it results in poorer exciton transfer between perovskite phases []. This highlights the importance of balanced phase distribution and defect passivation, where SFB appears to offer a more advantageous profile for high-efficiency quasi-2D PeLEDs compared to DBA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)

![1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt](/img/structure/B1324453.png)

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)